2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

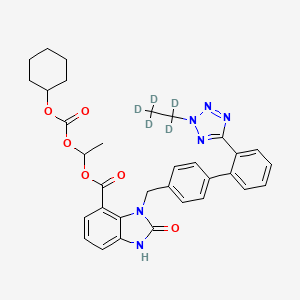

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is a labeled analogue of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, which is an impurity of Candesartan Cilexetil. This compound is used primarily in proteomics research and is characterized by its molecular formula C33H29D5N6O6 and a molecular weight of 615.69 .

Mecanismo De Acción

Target of Action

It is an analogue of candesartan cilexetil , which is known to target the angiotensin II receptor type 1 (AT1 receptor). The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Pharmacokinetics

It is noted that this compound is a prodrug that undergoes hydrolysis in the liver to form the active metabolite, candesartan . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of Candesartan Cilexetil.

Action Environment

It is also worth noting that this compound is stored at +4°C , suggesting that it may be sensitive to temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for isotopically labeled compounds like 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 often involve large-scale synthesis using specialized equipment to ensure high purity and yield. The process includes rigorous quality control measures to ensure the consistency and reliability of the labeled compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is used in various scientific research applications, including:

Chemistry: Used as a reference standard for chemical identification and quantification.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Comparación Con Compuestos Similares

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil: The unlabeled parent compound.

Candesartan Cilexetil: The active pharmaceutical ingredient used in antihypertensive medications.

The isotopic labeling of this compound allows for more precise tracking and analysis in research applications, providing a significant advantage over its unlabeled counterparts.

Actividad Biológica

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is a derivative of Candesartan Cilexetil, which is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and heart failure. This compound is notable for its potential applications in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

Candesartan Cilexetil functions as a prodrug that is converted into the active form, candesartan, during intestinal absorption. The active metabolite selectively antagonizes the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By blocking this receptor, candesartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. The selectivity of candesartan for the AT1 receptor over the AT2 receptor is greater than 10,000 times, making it a potent antihypertensive agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C33H29D5N6O6 |

| Molecular Weight | 615.69 g/mol |

| Bioavailability | Approximately 15% |

| Volume of Distribution | 0.13 L/kg |

| Protein Binding | >99% |

| Half-life (t½) | Varies based on dosage |

The compound exhibits low bioavailability due to extensive first-pass metabolism but maintains significant plasma protein binding, which influences its distribution and therapeutic efficacy .

Clinical Studies

- Hypertension Management : In clinical trials assessing the efficacy of Candesartan Cilexetil in hypertensive patients, significant reductions in systolic and diastolic blood pressure were observed. For example, a study showed an average reduction of 8.6/4.8 mm Hg compared to placebo over four weeks .

- Heart Failure Treatment : A randomized controlled trial demonstrated that candesartan significantly reduced the progression of congestive heart failure (CHF) compared to placebo (7.4% vs. 22.2% progression rate), indicating a risk reduction of approximately 66.7% .

- Proteinuria Reduction : A phase IIIb study explored high doses of Candesartan Cilexetil for reducing proteinuria in patients with hypertension and moderate to severe proteinuria. This study aimed to determine optimal dosing strategies for enhanced therapeutic outcomes .

Case Studies

A case study involving patients with resistant hypertension showed that adding candesartan to their regimen resulted in improved blood pressure control without significant adverse effects. The patients reported better overall health outcomes and fewer cardiovascular events compared to those not receiving the drug.

Propiedades

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORFUGQWQJEFIY-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.